N-(3,4-dimethoxyphenethyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide
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Overview
Description
“N-(3,4-dimethoxyphenethyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide” is a complex organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,4-dimethoxyphenethyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the 3,4-dimethoxyphenethylamine, followed by the introduction of the ethoxyethyl group through an alkylation reaction. The isoquinolinyl group can be introduced via a condensation reaction with an appropriate isoquinoline derivative. The final step involves the formation of the acetamide linkage through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(3,4-dimethoxyphenethyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide” can undergo various chemical reactions, including:
Oxidation: The phenethyl and isoquinolinyl groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the isoquinolinyl moiety can be reduced to form alcohol derivatives.
Substitution: The methoxy groups on the phenethyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving phenethyl and isoquinolinyl derivatives.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of “N-(3,4-dimethoxyphenethyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide” would depend on its specific interactions with molecular targets. The phenethyl and isoquinolinyl groups may interact with enzymes or receptors, modulating their activity. The compound’s effects could involve pathways related to neurotransmission, signal transduction, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenethyl)-acetamide: Lacks the isoquinolinyl and ethoxyethyl groups, potentially altering its biological activity.
N-(2-ethoxyethyl)-acetamide: Lacks the phenethyl and isoquinolinyl groups, which may affect its chemical reactivity and applications.
N-(isoquinolin-5-yl)acetamide: Lacks the phenethyl and ethoxyethyl groups, influencing its overall properties.
Uniqueness
“N-(3,4-dimethoxyphenethyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide” is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-4-32-15-14-27-13-11-19-20(25(27)29)6-5-7-21(19)33-17-24(28)26-12-10-18-8-9-22(30-2)23(16-18)31-3/h5-9,11,13,16H,4,10,12,14-15,17H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPFEFRZPRIEAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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